Cas no 83982-69-8 (Oxazole, 5-[1,1'-biphenyl]-4-yl-2-(2-chlorophenyl)-)
![Oxazole, 5-[1,1'-biphenyl]-4-yl-2-(2-chlorophenyl)- structure](https://www.kuujia.com/scimg/cas/83982-69-8x500.png)
83982-69-8 structure
Product name:Oxazole, 5-[1,1'-biphenyl]-4-yl-2-(2-chlorophenyl)-
Oxazole, 5-[1,1'-biphenyl]-4-yl-2-(2-chlorophenyl)- Chemical and Physical Properties
Names and Identifiers
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- Oxazole, 5-[1,1'-biphenyl]-4-yl-2-(2-chlorophenyl)-
- 2-(2-chlorophenyl)-5-(4-phenylphenyl)-1,3-oxazole
- 5-([1,1'-Biphenyl]-4-yl)-2-(2-chlorophenyl)-1,3-oxazole
- DTXSID80834204
- 83982-69-8
-
- Inchi: InChI=1S/C21H14ClNO/c22-19-9-5-4-8-18(19)21-23-14-20(24-21)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H
- InChI Key: ASUGWOCMKLCKFF-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)C4=CC=CC=C4Cl
Computed Properties
- Exact Mass: 331.0763918g/mol
- Monoisotopic Mass: 331.0763918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 389
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
- XLogP3: 6.9
Oxazole, 5-[1,1'-biphenyl]-4-yl-2-(2-chlorophenyl)- Related Literature
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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